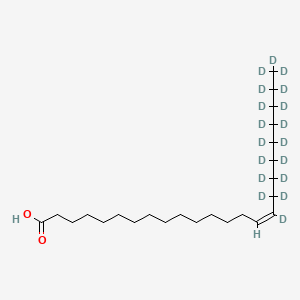

Nervonic acid-D18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nervonic acid-D18, also known as cis-tetracos-15-enoic acid, is a very-long-chain monounsaturated fatty acid. It is primarily found in the white matter of mammalian brains and plays a crucial role in brain development and the maintenance of neuronal biosynthesis. This compound is essential for the formation and repair of nerve fibers and the myelin sheath, which insulates nerve cells and enhances the speed of signal transmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nervonic acid-D18 can be synthesized through the elongation of oleic acid (18:1 ω-9) via fatty acid elongation cycles. Each cycle adds two carbon units, resulting in the formation of this compound after three cycles. The core enzymes involved in this process are located at the endoplasmic reticulum membrane in the cytoplasm .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms such as Yarrowia lipolytica. These microorganisms are engineered to express heterologous elongases and desaturases, which facilitate the production of this compound. The production yield can be further enhanced by optimizing fermentation conditions and adding auxiliary carbon sources like colleseed oil .

Análisis De Reacciones Químicas

Types of Reactions: Nervonic acid-D18 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into saturated fatty acids.

Substitution: this compound can participate in substitution reactions to form derivatives like nervonyl sphingolipids

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.

Substitution: Enzymes like phospholipase A1 can catalyze the incorporation of this compound into phospholipids.

Major Products:

Oxidation Products: Various oxidized fatty acids.

Reduction Products: Saturated fatty acids.

Substitution Products: Nervonyl sphingolipids and structured phosphatidylcholine.

Aplicaciones Científicas De Investigación

Nervonic acid-D18 has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex lipids and fatty acid derivatives.

Biology: Plays a role in the study of lipid metabolism and the function of very-long-chain fatty acids in biological systems.

Medicine: Used in the treatment of neurological disorders, such as multiple sclerosis and schizophrenia, due to its role in myelin repair and nerve regeneration

Industry: Incorporated into nutraceuticals and functional foods to promote brain health. .

Mecanismo De Acción

Nervonic acid-D18 exerts its effects by incorporating into the myelin sheath of nerve fibers, enhancing the repair and regeneration of damaged nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for maintaining the integrity and function of the nervous system .

Comparación Con Compuestos Similares

Oleic Acid (C181): A monounsaturated fatty acid that serves as a precursor for nervonic acid-D18.

Palmitoleic Acid (C161): Another monounsaturated fatty acid with similar properties but shorter chain length.

Docosahexaenoic Acid (C226): A polyunsaturated fatty acid important for brain health but with a different structure and function

Uniqueness: this compound is unique due to its very-long-chain structure and its specific role in the formation and maintenance of the myelin sheath. Unlike other fatty acids, it is predominantly found in the white matter of the brain and is essential for neurological health .

Propiedades

Fórmula molecular |

C24H46O2 |

|---|---|

Peso molecular |

384.7 g/mol |

Nombre IUPAC |

(Z)-16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-octadecadeuteriotetracos-15-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |

Clave InChI |

GWHCXVQVJPWHRF-PDSVXLRASA-N |

SMILES isomérico |

[2H]/C(=C/CCCCCCCCCCCCCC(=O)O)/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)

![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)